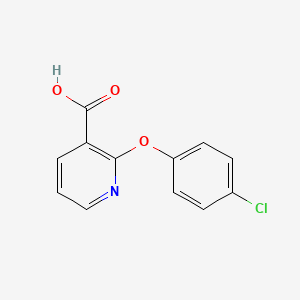
2-(4-Chlorophenoxy)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenoxy)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO3 and a molecular weight of 249.65 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a nicotinic acid molecule (a pyridine ring with a carboxyl group) to which a 4-chlorophenoxy group is attached . The exact spatial arrangement of these groups can be determined using techniques such as X-ray crystallography.Physical and Chemical Properties Analysis
This compound is a solid substance with a molecular weight of 249.65 . Detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or safety data sheets.Wissenschaftliche Forschungsanwendungen
Analysis and Trends in Herbicide Toxicity Studies
The scientific research around 2-(4-Chlorophenoxy)nicotinic acid, commonly associated with the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), has significantly advanced, particularly in the context of toxicology and environmental impact. A scientometric review highlighted the rapid advancements in understanding the toxicology and mutagenicity of 2,4-D, emphasizing the focused research on occupational risks, neurotoxicity, resistance, tolerance to herbicides, and impacts on non-target species, especially aquatic ones. This body of work has fostered collaborative efforts, leading to substantial progress in this field (Zuanazzi, Ghisi, & Oliveira, 2020).
Anticancer Potential of Nicotinic Acid Derivatives
Nicotinic acid, a component related to this compound, and its derivatives have shown potential in anticancer research. These compounds, particularly noted for their wide variety of biological properties, are under investigation for their anticancer efficacy. The review on synthetic approaches and the investigation of the anticancer potential of nicotinamide derivatives underlines the substantial work done in this area. It suggests that nicotinic acid derivatives could be a valuable avenue for developing efficient anticancer drugs (Jain, Utreja, Kaur, & Jain, 2020).
Environmental Impact and Biodegradation of Herbicides
Research has also focused on the environmental fate, behavior, and ecotoxicological effects of 2,4-D, a closely related compound to this compound. A critical evaluation of its environmental presence demonstrates its potential lethal effects on non-target organisms and stresses the need for localized mitigation strategies to prevent environmental contamination. The review underscores the urgency of further exploring the fate, accumulation, and impacts of low-level exposure to these compounds to inform regulation and protection measures (Islam et al., 2017).
Herbicide Sorption and Environmental Persistence
The sorption behavior of phenoxy herbicides, including 2,4-D, in soil, organic matter, and minerals has been systematically reviewed. This research provides insight into the mechanisms by which these herbicides interact with various environmental components, highlighting the role of soil organic matter and iron oxides as significant sorbents. Understanding the sorption dynamics is crucial for assessing the environmental persistence and mobility of these herbicides, informing effective environmental management practices (Werner, Garratt, & Pigott, 2012).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling it . In case of inhalation, skin contact, or eye contact, appropriate first aid measures should be taken .
Wirkmechanismus
Target of Action
It’s structurally similar to nicotinic acid, which is known to target the g protein-coupled receptors
Mode of Action
Nicotinic acid is known to bind to its receptors and trigger a series of biochemical reactions
Biochemical Pathways
Nicotinic acid is known to play a role in lipid metabolism, specifically in the reduction of triglycerides and low-density lipoprotein cholesterol
Result of Action
Nicotinic acid is known to reduce the levels of triglycerides and low-density lipoprotein cholesterol
Biochemische Analyse
Biochemical Properties
2-(4-Chlorophenoxy)nicotinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their activity . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain NAD-dependent dehydrogenases, thereby affecting the overall metabolic flux . Additionally, it can influence gene expression by modulating transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as NAD-dependent dehydrogenases, influencing the overall metabolic flux. The compound can also affect the levels of specific metabolites, leading to changes in cellular metabolism . Understanding the metabolic pathways involving this compound is crucial for elucidating its biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific cellular compartments, influencing its activity and function . The distribution of this compound within tissues can also affect its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial metabolism and function . Understanding the subcellular localization of this compound is essential for elucidating its biochemical mechanisms.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAZJGJEENAKRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346077 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51362-37-9 |
Source


|
| Record name | 2-(4-chlorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
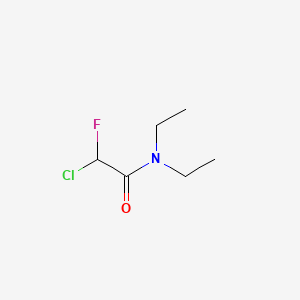
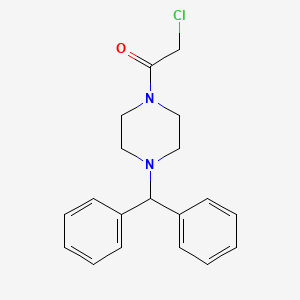
![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)
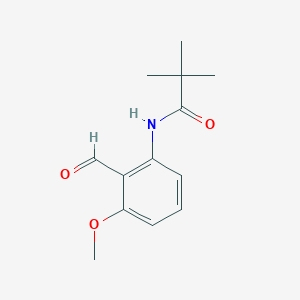
![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)
![Thieno[3,2-b]thiophene-2,5-dicarbaldehyde](/img/structure/B1297048.png)
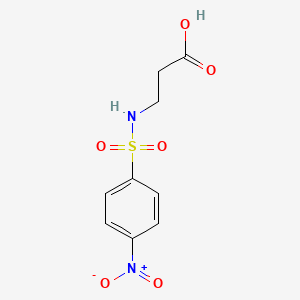
![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)
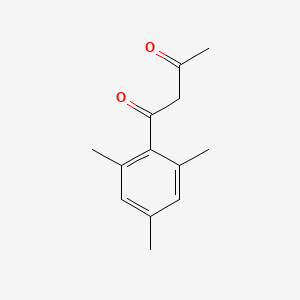

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)



